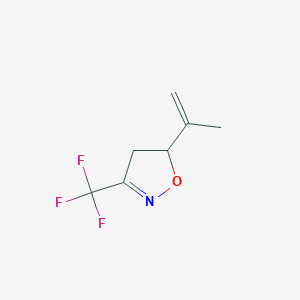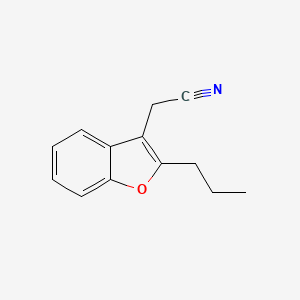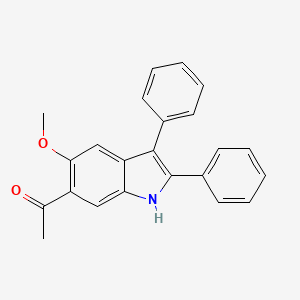
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with hydroxyphenyl and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with benzaldehyde derivatives under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in refluxing ethanol. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of UV stabilizers and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, its potential anticancer activity could involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their UV-absorbing properties and used as UV stabilizers.
2-(2-Hydroxyphenyl)benzimidazoles: Explored for their fluorescence properties and applications in bioimaging.
2-(2-Hydroxyphenyl)benzoxazoles:
Uniqueness
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its quinazolinone core, combined with hydroxyphenyl and phenyl substituents, allows for diverse functionalization and application in various research fields.
Propiedades
| 404930-75-2 | |
Fórmula molecular |
C20H16N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H16N2O2/c23-18-13-7-5-11-16(18)19-21-17-12-6-4-10-15(17)20(24)22(19)14-8-2-1-3-9-14/h1-13,19,21,23H |
Clave InChI |
DFBUSVWGRNKMKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B12906852.png)

![4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12906889.png)



